2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine
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Overview
Description
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine is an organic compound characterized by the presence of two 4-chlorophenyl groups and a phenylethen-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the imine linkage between the aldehyde and the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: Similar in structure but contains an acetic acid moiety instead of an imine group.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): An organochlorine compound with similar chlorophenyl groups but different functional groups.
Uniqueness
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine is unique due to its imine linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
63168-08-1 |
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Molecular Formula |
C20H13Cl2N |
Molecular Weight |
338.2 g/mol |
InChI |
InChI=1S/C20H13Cl2N/c21-17-10-6-15(7-11-17)20(16-8-12-18(22)13-9-16)14-23-19-4-2-1-3-5-19/h1-13H |
InChI Key |
JOULQHDSCHPJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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